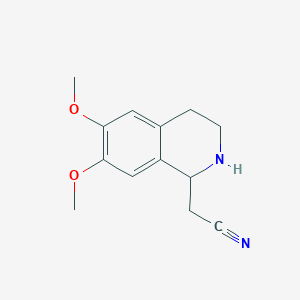

2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile

Descripción general

Descripción

2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used as building blocks in the synthesis of more complex molecules. This compound is characterized by the presence of a tetrahydroisoquinoline core with methoxy groups at the 6 and 7 positions and an acetonitrile group attached to the nitrogen atom.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile typically involves the following steps:

Formation of the Isoquinoline Core: The isoquinoline core can be synthesized using the Pomeranz–Fritsch cyclization, which involves the reaction of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2).

Introduction of Methoxy Groups: The methoxy groups at the 6 and 7 positions can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Attachment of the Acetonitrile Group: The acetonitrile group can be introduced by reacting the isoquinoline derivative with chloroacetonitrile in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Types of Reactions

2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the nitrile group to an amine group using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, catalytic hydrogenation

Substitution: Sodium hydride, alkyl halides

Major Products Formed

Oxidation: Quinoline derivatives

Reduction: Amino derivatives

Substitution: Various substituted isoquinoline derivatives

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C13H17N1O2

- Molecular Weight : 219.29 g/mol

- Structural Characteristics : The compound features a tetrahydroisoquinoline core with methoxy substituents that enhance its biological activity.

Medicinal Chemistry

2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile has been investigated for its potential as a therapeutic agent:

- Antiviral Activity : Preliminary studies have indicated that compounds related to this structure may inhibit HIV-1 reverse transcriptase, suggesting potential use in antiviral therapies.

- Cancer Therapeutics : The compound's interaction with sigma receptors has been linked to tumor imaging and cancer treatment. Sigma receptors play a role in cell proliferation and apoptosis, making them a target for anticancer drugs .

Biological Research

The compound has been utilized in various biological studies:

- Enzyme Inhibition : Research indicates that derivatives of tetrahydroisoquinoline can inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and potential therapeutic effects against diseases like cancer .

- Cell Viability Studies : The antiproliferative effects of this compound have been tested on various cancer cell lines (e.g., HeLa and HT-29), demonstrating its capacity to reduce cell viability and induce apoptosis in malignant cells .

Case Study 1: Anticancer Activity Assessment

A study evaluated the cytotoxic effects of this compound on different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| HT-29 | 22 |

| A2780 | 18 |

Results indicated that the compound exhibited significant cytotoxicity across multiple cancer types, warranting further investigation into its mechanisms of action and potential as an anticancer agent .

Case Study 2: Enzyme Inhibition Studies

Research has shown that derivatives of this compound can effectively inhibit specific enzymes involved in metabolic pathways related to cancer progression:

| Enzyme Target | Inhibition Percentage (%) at 50 µM |

|---|---|

| HIV Reverse Transcriptase | 85 |

| Protein Kinase B | 75 |

These findings suggest that the compound could serve as a lead structure for developing new enzyme inhibitors with therapeutic relevance .

Mecanismo De Acción

The mechanism of action of 2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile involves its interaction with various molecular targets and pathways:

Neurotransmitter Systems: The compound may modulate neurotransmitter systems, including dopamine and serotonin receptors, which could explain its potential neuroprotective effects.

Enzyme Inhibition: It may inhibit certain enzymes involved in the biosynthesis of neurotransmitters, thereby affecting their levels in the brain.

Cell Signaling Pathways: The compound may influence cell signaling pathways related to cell growth and apoptosis, which is relevant to its potential anti-cancer properties.

Comparación Con Compuestos Similares

2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile can be compared with other similar compounds, such as:

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: This compound lacks the acetonitrile group and has different biological activities.

1,2,3,4-Tetrahydroisoquinoline: This compound lacks both the methoxy and acetonitrile groups and is used as a precursor in the synthesis of various isoquinoline derivatives.

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: This compound has a carboxylic acid group instead of an acetonitrile group and is studied for its potential therapeutic applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile is a synthetic compound derived from tetrahydroisoquinoline, a class of compounds recognized for their diverse biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 219.26 g/mol. Its structure features a tetrahydroisoquinoline core substituted with methoxy groups and an acetonitrile side chain.

The primary biological target for this compound is the sigma-2 receptor . This receptor is implicated in various physiological processes, including cell survival and proliferation. Compounds that interact with sigma receptors have been studied for their roles in cancer biology and neuroprotection.

Interaction with Sigma Receptors

- Affinity : The compound exhibits high affinity for sigma-2 receptors, which has been linked to its potential in tumor imaging and cancer therapeutics.

- Biochemical Pathways : Sigma-2 receptor ligands can influence various signaling pathways involved in cell cycle regulation and apoptosis.

Biological Activities

Research indicates that this compound may possess several biological activities:

Anticancer Properties

Studies have shown that tetrahydroisoquinoline derivatives can inhibit tumor growth in various cancer models. The compound's interaction with sigma receptors may contribute to its anticancer effects.

Analgesic and Anti-inflammatory Effects

Similar compounds have demonstrated significant analgesic and anti-inflammatory properties in animal models. For instance:

- Case Study : A derivative of tetrahydroisoquinoline with a similar structure exhibited pronounced analgesic effects in rodent models of pain.

Neuroprotective Effects

Research suggests that compounds like this compound may offer neuroprotective benefits by modulating sigma receptor activity.

Research Findings

A summary of key studies exploring the biological activity of related compounds is presented below:

Propiedades

IUPAC Name |

2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-16-12-7-9-4-6-15-11(3-5-14)10(9)8-13(12)17-2/h7-8,11,15H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVGYAOQHGGLHHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(NCCC2=C1)CC#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369360 | |

| Record name | (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52244-06-1 | |

| Record name | (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.